(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
CAS No.: 1738-87-0
Cat. No.: VC21547125
Molecular Formula: C20H22N2O6
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1738-87-0 |
|---|---|
| Molecular Formula | C20H22N2O6 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | (4-nitrophenyl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
| Standard InChI | InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24) |
| Standard InChI Key | UALXQWNUXKECJD-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Introduction
Fundamental Chemical Properties
Structural Characteristics
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a complex organic compound derived from L-leucine. Its structure features a nitrophenyl ester group connected to a leucine residue whose amino group is protected by a benzyloxycarbonyl (Cbz) moiety. The compound maintains the (S)-stereochemistry at the alpha carbon position, which is critical for its biological relevance and chemical behavior. The presence of both the nitrophenyl group and the benzyloxycarbonyl protecting group creates a molecule with distinctive chemical reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1738-87-0 |
| Molecular Formula | C20H22N2O6 |
| Molecular Weight | 386.4 g/mol |
| Density | 1.239 g/cm³ |
| Boiling Point | 561.3°C at 760 mmHg |
| Flash Point | 293.2°C |
| Refractive Index | 1.566 |
| Physical Appearance | Typically a solid |
| Solubility | Soluble in organic solvents |
These properties indicate that the compound is relatively stable under normal conditions but should be handled with appropriate care due to its chemical nature .
Nomenclature and Identification
IUPAC Naming and Alternatives
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N-Cbz-L-leucine 4-nitrophenyl ester
-
Z-L-leucine 4-nitrophenyl ester
-
Z-L-Leu-ONp
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(4-nitrophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
These alternative names reflect different conventions for describing protected amino acids and their derivatives. The "Z" designation refers to the benzyloxycarbonyl group (also known as Cbz), while "ONp" indicates the 4-nitrophenyl ester group .
Chemical Identifiers
Various standardized chemical identifiers are used to unambiguously describe this compound:
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InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)
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EINECS: 217-098-8
These identifiers are essential for database searching and unambiguous compound identification in scientific literature and chemical repositories .
Synthesis and Preparation
Synthetic Pathways
The synthesis of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate typically involves a multi-step process starting from L-leucine. The general synthetic route includes:
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Protection of the amino group of L-leucine with benzyloxycarbonyl chloride (Cbz-Cl) to form N-Cbz-L-leucine
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Activation of the carboxylic acid group of N-Cbz-L-leucine
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Coupling with 4-nitrophenol to form the target ester
This synthetic pathway requires careful control of reaction conditions to maintain the stereochemical integrity of the leucine residue and achieve high yields and purity. The protection of the amino group with the Cbz group is particularly important as it prevents unwanted side reactions while allowing for selective transformations at the carboxylic acid terminus.
Reaction Considerations
The coupling reaction between N-Cbz-L-leucine and 4-nitrophenol typically employs coupling reagents such as dicyclohexylcarbodiimide (DCC) or similar carbodiimide-based reagents. Alternative methods might involve the formation of acid chlorides or mixed anhydrides as activated intermediates. The use of appropriate bases and dry, inert conditions is generally necessary to achieve optimal yields and prevent racemization of the stereocenter.
The reactivity of the 4-nitrophenyl ester group makes this compound particularly useful in peptide synthesis, as it can react selectively with amino nucleophiles under mild conditions. This controlled reactivity profile is one of the key reasons for the compound's utility in various chemical applications .
Biological and Chemical Applications
Role in Peptide Synthesis
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate plays a significant role in peptide synthesis as an activated amino acid derivative. The 4-nitrophenyl ester group serves as a good leaving group, allowing efficient coupling with amino groups of other amino acids to form peptide bonds. The Cbz protecting group on the amino terminus ensures that the coupling reaction occurs selectively at the desired position .
In peptide synthesis strategies, this type of activated ester facilitates the controlled formation of peptide bonds without the need for additional coupling reagents in the coupling step itself. This can be advantageous in certain synthetic scenarios, particularly when standard coupling methods prove challenging.
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